molecular formula C27H23F3N2O3 B2900122 ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate CAS No. 481659-90-9

ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate

Cat. No. B2900122
CAS RN: 481659-90-9
M. Wt: 480.487
InChI Key: XZPGYMKNLXTCOQ-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 481659-90-9 . It has a molecular weight of 480.49 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C27H23F3N2O3/c1-3-32-23-14-13-20 (15-18 (23)16-24 (32)26 (34)35-4-2)31-25 (33)22-8-6-5-7-21 (22)17-9-11-19 (12-10-17)27 (28,29)30/h5-16H,3-4H2,1-2H3, (H,31,33) . This code provides a specific identifier for the molecular structure of the compound.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound could potentially be used in the synthesis of various indole derivatives, contributing to the development of new drugs and treatments .

Biological Activity

Indole derivatives, including the compound , have shown various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives valuable in the development of new therapeutic drugs .

Antiviral Activity

Specific indole derivatives have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . The compound could potentially exhibit similar antiviral properties.

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory activity . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . This suggests that the compound could potentially be used in the development of anticancer drugs .

Antioxidant Activity

Indole derivatives have shown antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that the compound could potentially be used in the development of antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This suggests that the compound could potentially be used in the development of antidiabetic drugs .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole derivatives, such as this compound, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Their role in cell biology and their application as biologically active compounds for the treatment of various disorders have attracted increasing attention in recent years .

properties

IUPAC Name

ethyl 1-ethyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N2O3/c1-3-32-23-14-13-20(15-18(23)16-24(32)26(34)35-4-2)31-25(33)22-8-6-5-7-21(22)17-9-11-19(12-10-17)27(28,29)30/h5-16H,3-4H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGYMKNLXTCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4′-Trifluoromethyl-biphenyl-2-carboxylic acid (5.04 g, 18.95 mmol) and 1-ethyl-5-nitro-1H-indole-2-carboxylic acid ethyl ester (4.00 g, 17.23 mmol) were dissolved in DCM (100 mL). DIEA (8 g, 61.8 mmol) was added to the above mixture and the mixture was stirred at room temperature for 5 minutes. PyBroP (9.63 g, 20.67 mmol) was added to the above solution in one portion. The reaction mixture was stirred for another 3 hours. The precipitate was filtered off and washed with cold DCM to provide the title compound (4.5 g, 54.4%).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
9.63 g
Type
reactant
Reaction Step Three
Yield
54.4%

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